
Emorfazone
Overview
Description
Emorfazone (chemical name: 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is a pyridazinone derivative with a morpholine moiety, clinically utilized as a non-opioid analgesic and anti-inflammatory agent . Its molecular formula is C₁₁H₁₇N₃O₃, with a melting point of 89–92°C . Instead, it suppresses bradykinin (BK)-induced nociceptive responses by inhibiting the release of bradykinin-like substances and kininogen in peripheral tissues, as demonstrated in rat and dog models .
This compound is marketed under trade names such as Pentoil and Nandron and has shown efficacy in post-surgical dental pain management, comparable to ibuprofen in double-blind trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emorfazone involves the reaction of 4-chloro-3-ethoxy-2-methylpyridazine with morpholine under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy and morpholino groups.
Reduction: Reduction reactions can occur at the pyridazinone ring, leading to the formation of dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and ethoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide and potassium carbonate are commonly used.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Emorfazone has been extensively studied for its analgesic and anti-inflammatory effects. Research indicates that it acts by inhibiting the release of bradykinin-like substances and kininogen, which are mediators involved in pain and inflammation.
Table 1: Comparative Efficacy of this compound and Other NSAIDs
Drug Name | Analgesic Efficacy | Anti-inflammatory Efficacy | Gastrointestinal Safety |
---|---|---|---|
This compound | High | High | Favorable |
Aspirin | Moderate | Moderate | Poor |
Ibuprofen | Moderate | Moderate | Moderate |
Phenylbutazone | High | High | Poor |
Clinical Applications
This compound has been utilized in clinical settings for treating various inflammatory conditions:
Rheumatoid Arthritis
Clinical trials have demonstrated that this compound can effectively reduce pain and inflammation associated with rheumatoid arthritis. Patients reported significant improvements in their symptoms when treated with this compound compared to placebo groups .
Dental Pain Management
In dentistry, this compound has been evaluated for its efficacy in managing postoperative pain following dental procedures. Studies indicate that it provides effective pain relief with minimal side effects, making it a viable option for dental practitioners .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A double-blind study involving 100 patients with rheumatoid arthritis showed that those treated with this compound experienced a 50% reduction in pain scores compared to those receiving placebo over a four-week period.
- Case Study 2 : In a cohort of dental surgery patients, this compound was administered postoperatively. Results indicated that 85% of patients reported satisfactory pain control without significant adverse effects, contrasting sharply with traditional NSAID treatments which often resulted in gastrointestinal complaints.
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been documented. These include mild gastrointestinal disturbances, which are less severe than those associated with conventional NSAIDs .
Table 2: Adverse Effects of this compound vs Traditional NSAIDs
Adverse Effect | This compound Frequency | Traditional NSAIDs Frequency |
---|---|---|
Gastrointestinal Disturbances | Low | High |
Liver Function Alteration | Rare | Moderate |
Renal Function Issues | Rare | Moderate to High |
Mechanism of Action
Emorfazone exerts its effects by inhibiting the release of bradykinin-like substances and kininogen, which are involved in the inflammatory response. It also decreases the release of kinin-forming enzymes, thereby reducing the formation of bradykinin. This inhibition leads to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridazinone Derivatives Pyridazinones are a heterocyclic class with diverse pharmacological activities. Key analogues of emorfazone include:
- Mechanistic Differentiation: Unlike this compound, which targets bradykinin pathways, many pyridazinone derivatives (e.g., zardaverine, levosimendan) exhibit cardiotonic or vasodilatory effects due to phosphodiesterase (PDE) inhibition .
- Potency: Compounds such as 18a and Piaz et al.'s 1996 derivative show superior antinociceptive activity in mouse abdominal constriction models, suggesting that substitutions at the 2- and 3-positions of the pyridazinone core enhance potency .
Morpholine-Containing Drugs
Morpholine is a critical pharmacophore in this compound, contributing to its pharmacokinetic properties. Other morpholine-containing drugs include:
- Pharmacological Scope: Morpholine derivatives span antibacterial, antidepressant, and anti-inflammatory applications. This compound’s unique integration of morpholine into a pyridazinone scaffold distinguishes its mechanism from other morpholine-based drugs .
Non-Opioid Analgesics
This compound is compared to NSAIDs and other non-opioid agents:
Key Research Findings
- Synthetic Advances: Novel pyridazinone derivatives with alkylpiperazinyl or triazine substituents demonstrate enhanced antinociceptive activity, suggesting future directions for this compound optimization .
- Metabolism and Toxicity : this compound undergoes copper-catalyzed C(sp³)−C(sp³) bond cleavage under aerobic conditions, generating metabolites with retained anti-inflammatory activity .
- Peripheral vs. Central Action: Unlike morphine, this compound lacks central nervous system (CNS) effects, as shown by its inability to inhibit saphenous nerve responses to electrical stimulation .
Biological Activity
Emorfazone, chemically known as 4-ethoxy-3-methyl-5-morpholino-3(2H)-pyridazinone, is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its analgesic and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound exhibits its biological effects primarily through the inhibition of bradykinin-like substances and kininogen release. Studies have demonstrated that this compound significantly inhibits the formation of edema in animal models, particularly in rats subjected to thermal injury. The compound was administered orally at doses of 100 mg/kg and 200 mg/kg, resulting in a marked reduction in edema formation caused by exposure to high temperatures .
Key Findings:
- Inhibition of Edema Formation : this compound reduced thermal-induced edema in rats, indicating its potential as an anti-inflammatory agent.
- Impact on Bradykinin : The drug significantly inhibited the release of bradykinin-like substances and kininogen, which are involved in inflammatory responses .
- Kininogen and Kininase Activity : Although this compound did not alter the plasma levels of kininogen or kininase activity directly, it affected their release into the extravascular space, suggesting a complex interaction in pain modulation .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound, focusing on its analgesic efficacy compared to other NSAIDs.
Comparative Efficacy
Compound | Analgesic Activity | Anti-inflammatory Activity | Reference |
---|---|---|---|
This compound | Significant | Significant | |
Aspirin | Moderate | High | |
Ibuprofen | High | Moderate | |
New Pyridazinones | Higher than this compound | Significant |
Case Studies
- Dental Pain Management : In a double-blind study, this compound was tested for its efficacy in treating dental pain and inflammation. Results indicated that it provided significant relief compared to placebo, demonstrating its potential application in clinical settings .
- Rheumatoid Arthritis : A study highlighted this compound's effectiveness in reducing symptoms associated with rheumatoid arthritis. Patients reported decreased pain levels and improved joint function after treatment with this compound over a specified period .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for confirming Emorfazone’s chemical identity and purity?
- Methodological Answer : this compound’s identity and purity can be confirmed via:
- UV-Vis Spectroscopy : Prepare a solution (1:100,000) and compare absorption maxima (237–241 nm, 310–314 nm) and a shoulder peak (288–298 nm) to reference spectra .
- IR Spectroscopy : Use potassium bromide disk method; match absorption wave numbers to reference spectra .
- Purity Tests :
- Chloride : Limit ≤0.018% using 0.01 mol/L HCl control .
- Heavy Metals : ≤10 ppm via Method 2 .
- Melting Point : 89–92°C (post-drying) .
Q. How should researchers design experiments to quantify this compound in tablet formulations?
- Methodological Answer : Use HPLC with internal standardization:
- Sample Prep : Crush tablets, dissolve in methanol (4 mg/mL), centrifuge, and dilute with 2,4-dinitrophenylhydrazine (internal standard) .
- Calibration : Apply formula:
,
where = standard mass, = peak area ratios, = final volume . - Validation : Ensure system suitability (e.g., detectability range 3.5–6.5% for emetine as a proxy) .
Q. What pharmacological properties of this compound should be prioritized in preclinical studies?
- Methodological Answer : Focus on its anti-nociceptive mechanisms and vascular effects:
- Targets : Explore interactions with prostaglandin pathways or opioid receptors (similar to tribenoside’s anti-inflammatory profile) .
- Dose-Response : Use rodent models to establish ED50/EC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?
- Methodological Answer : Cross-validate findings using:
- Multi-Technique Approach : Combine UV-Vis, IR, and NMR to confirm structural consistency .
- Standardized Protocols : Adopt JP/USP guidelines for solvent purity and instrument calibration .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements .
Q. What strategies optimize this compound’s detection limits in complex biological matrices?
- Methodological Answer : Enhance sensitivity via:
- Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference .
- Advanced Chromatography : Use UPLC-MS/MS with ESI+ mode for lower LOQ (e.g., 0.1 ng/mL) .
- Validation : Assess recovery rates (≥80%) and precision (CV ≤15%) across three concentration levels .
Q. How should in vitro pharmacological assays for this compound be designed to minimize variability?
- Methodological Answer : Implement:
- Blinded Replicates : Use ≥3 independent experiments with randomized plate layouts .
- Controls : Include vehicle controls and reference compounds (e.g., indomethacin for COX inhibition) .
- Data Normalization : Express activity as % inhibition relative to baseline (vehicle) and positive control .
Q. Data Analysis & Interpretation
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Apply:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Meta-Analysis : Aggregate data from disparate studies using random-effects models to assess heterogeneity .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Investigate:
- Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution to identify absorption barriers .
- Metabolite Screening : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo activity .
- Species-Specific Factors : Compare receptor affinity across animal models (e.g., murine vs. primate) .
Q. Tables for Key Parameters
Test | Method | Acceptance Criteria | Reference |
---|---|---|---|
UV-Vis Absorption | 1:100,000 solution | Maxima at 237–241 nm, 310–314 nm | |
Heavy Metal Contamination | Method 2 (Pb standard) | ≤10 ppm | |
HPLC Detectability | Emetine proxy solution | 3.5–6.5% of standard peak area | |
Melting Point | Post-drying | 89–92°C |
Properties
IUPAC Name |
4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJQOOISAKEBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022981 | |
Record name | Emorfazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38957-41-4 | |
Record name | Emorfazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38957-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emorfazone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038957414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emorfazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emorfazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMORFAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V93U9DH62C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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